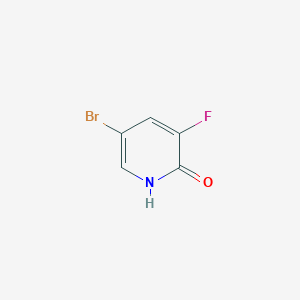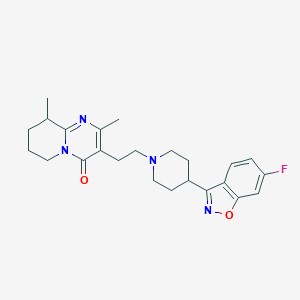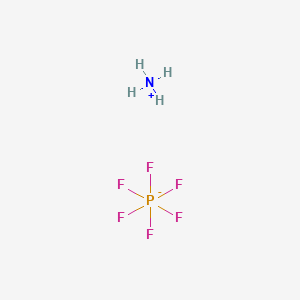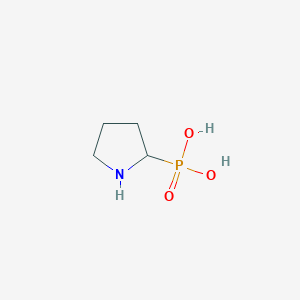
2-吡咯烷基膦酸
描述
2-Pyrrolidinylphosphonic acid is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phosphonic acid groupThe molecular formula of 2-Pyrrolidinylphosphonic acid is C4H10NO3P, and it has a molecular weight of 151.1 g/mol .
科学研究应用
2-Pyrrolidinylphosphonic acid has several scientific research applications:
Chemistry: It is used as a catalyst or ligand in organic synthesis, facilitating various chemical reactions.
Biology: The compound can act as a chelating agent for metal ions, making it useful in biochemical studies.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as 2-pyrrolidinylphosphonic acid, are known to interact with various biological targets . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Mode of Action
Compounds with a pyrrolidine ring are known to interact significantly with active site amino acids . For instance, the spiropyrrolidine moiety of a compound was found to engage in two H-bond interactions involving its –NH and –CO groups with those of the aliphatic nonpolar amino acid Gly78 .
Biochemical Pathways
Phosphonates, which include 2-pyrrolidinylphosphonic acid, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
准备方法
Synthetic Routes and Reaction Conditions: 2-Pyrrolidinylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with trimethyl phosphite. This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of 2-Pyrrolidinylphosphonic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or distillation to isolate the compound in its pure form .
化学反应分析
Types of Reactions: 2-Pyrrolidinylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted pyrrolidine compounds .
相似化合物的比较
Pyrrolidine-2-phosphonic acid: Shares a similar structure but differs in specific functional groups.
Alendronic acid: A bisphosphonate used as a bone resorption inhibitor, with 2-Pyrrolidinylphosphonic acid being an impurity.
Uniqueness: 2-Pyrrolidinylphosphonic acid is unique due to its specific combination of a pyrrolidine ring and a phosphonic acid group. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in catalysis and medicinal chemistry .
属性
IUPAC Name |
pyrrolidin-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURSMUPRYMLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystalline structure of 5-oxo-2-pyrrolidinylphosphonic acid?
A1: 5-oxo-2-pyrrolidinylphosphonic acid crystallizes in the orthorhombic system, specifically the Pbc21 space group. [] This information was determined through X-ray diffraction analysis and structure refinement. []
Q2: What is the conformation of the pyrrolidone ring in 5-oxo-2-pyrrolidinylphosphonic acid?
A2: The pyrrolidone ring adopts an intermediate conformation between an envelope and a half-chair conformation. [] This finding suggests some flexibility within the ring structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


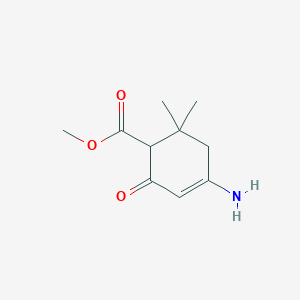

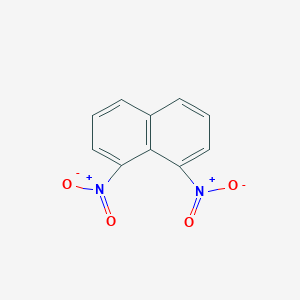
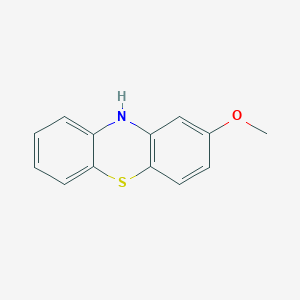
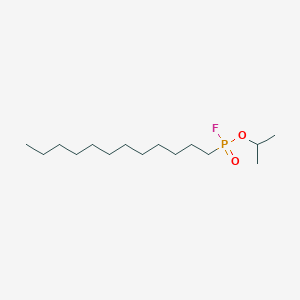
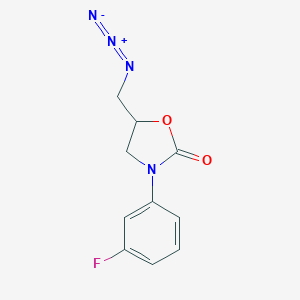
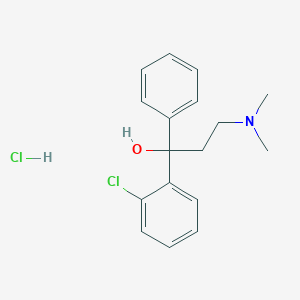
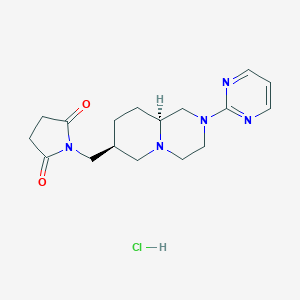
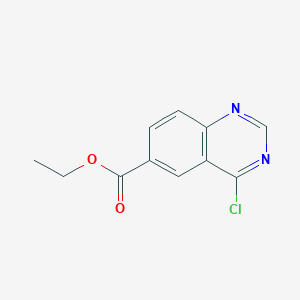
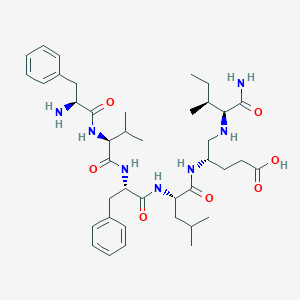
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
